Apc 366 tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

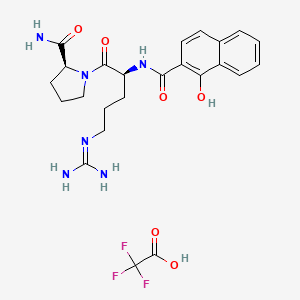

C24H29F3N6O6 |

|---|---|

Molecular Weight |

554.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H28N6O4.C2HF3O2/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;3-2(4,5)1(6)7/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);(H,6,7)/t16-,17-;/m0./s1 |

InChI Key |

FFLIQFBAKJNSSS-QJHJCNPRSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Tryptase Inhibitor Apc 366 TFA: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Apc 366, a selective and competitive inhibitor of mast cell tryptase. Apc 366 has been a key research tool in understanding the role of tryptase in allergic and inflammatory conditions, particularly asthma. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, downstream signaling effects, and key experimental findings related to Apc 366. The trifluoroacetate (TFA) salt form is commonly used for research purposes and is not believed to play a direct role in the inhibitory mechanism.

Core Mechanism: Competitive Inhibition of Mast Cell Tryptase

Apc 366, chemically identified as N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, functions as a selective and competitive inhibitor of mast cell tryptase.[1][2] Tryptase is a serine protease stored in the secretory granules of mast cells and is released upon degranulation during an allergic or inflammatory response.[1][2] The catalytic activity of tryptase has been implicated in the pathophysiology of asthma.[1][2] Apc 366's inhibitory effect is dependent on an intact catalytic site of the tryptase enzyme.[1][2]

The primary downstream effect of tryptase inhibition by Apc 366 is the modulation of inflammatory pathways. Tryptase is known to activate Proteinase-Activated Receptor 2 (PAR-2), a G protein-coupled receptor involved in inflammation.[3] By blocking tryptase activity, Apc 366 prevents the cleavage and subsequent activation of PAR-2, thereby mitigating downstream inflammatory responses such as eosinophil recruitment.

Quantitative Analysis of Tryptase Inhibition

Several studies have quantified the inhibitory potency of Apc 366 against mast cell tryptase. It is important to note that there are some discrepancies in the reported values across different studies, which may be attributed to variations in experimental conditions.

| Parameter | Reported Value | Species/Assay Conditions | Reference |

| Ki (Inhibition Constant) | 530 nM | Human Tryptase (after ~4h incubation) | [1][2] |

| 7.1 µM | Not Specified | [4][5] | |

| IC50 (Half-maximal Inhibitory Concentration) | 1400 ± 240 nM | Human Tryptase | [1][2] |

In Vitro and In Vivo Effects of Apc 366

Apc 366 has demonstrated significant biological effects in both cellular and whole-organism models, providing strong evidence for the role of tryptase in allergic inflammation.

Key In Vitro Findings:

-

Inhibition of Smooth Muscle Cell Proliferation: Apc 366 has been shown to inhibit the proliferation of smooth muscle cells (SMCs) induced by tryptase. In one study, Apc 366 reduced thymidine incorporation in tryptase-stimulated SMCs by 79%.[1][2] This effect was abolished by heat inactivation of the enzyme, confirming the dependence on tryptase's catalytic activity.[1][2]

Key In Vivo Findings:

-

Reduction of Airway Resistance: In a study using pigs sensitized to Ascaris suum, aerosolized Apc 366 (5 mg in 1 mL water) significantly reduced the allergen-induced increase in airway resistance. The resistance in control pigs increased from 3.3 ± 0.6 to 10.2 ± 2.3 cmH2O/l/s, while in the Apc 366-treated pigs, it only increased from 2.6 ± 0.4 to 4.5 ± 0.7 cmH2O/l/s.[6]

-

Inhibition of Bronchoconstriction in Sheep: In a sheep model of allergic asthma, Apc 366 administered by aerosol (9 mg/3 ml H2O) significantly inhibited the late-phase bronchoconstriction response to an antigen challenge.[1]

-

Attenuation of Late-Phase Airway Obstruction in Humans: A clinical study in mild atopic asthmatics demonstrated that inhaled Apc 366 (5 mg, three times a day) significantly reduced the magnitude of the late asthmatic response (LAR) to allergen challenge.[7]

-

Reduced Histamine Release: In the pig model, Apc 366 treatment also markedly reduced the elevation in urinary histamine concentration following an allergen challenge.[6]

Signaling Pathway and Experimental Workflow

The mechanism of action of Apc 366 can be visualized through its impact on the tryptase-PAR-2 signaling pathway and the general workflow of experiments used to characterize its effects.

Caption: Apc 366 inhibits mast cell tryptase, preventing PAR-2 activation.

Caption: Workflow for evaluating Apc 366's efficacy from bench to clinic.

Detailed Experimental Protocols

The following are summaries of the methodologies employed in key studies investigating Apc 366. For full details, please refer to the original publications.

Tryptase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Purified human mast cell tryptase is used. A chromogenic substrate, such as N-benzoyl-DL-arginine p-nitroanilide (BAPNA), is prepared in a suitable buffer (e.g., Tris-HCl with heparin to stabilize the tryptase).

-

Inhibitor Incubation: Varying concentrations of Apc 366 are pre-incubated with the tryptase for a defined period (e.g., 30 minutes to 4 hours) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation and Measurement: The substrate is added to the enzyme-inhibitor mixture to initiate the reaction. The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Apc 366, and the IC50 value is determined by fitting the data to a dose-response curve. The Ki value is calculated using the Cheng-Prusoff equation for competitive inhibitors, requiring experiments to be performed at different substrate concentrations.

Airway Smooth Muscle Cell Proliferation Assay (Berger et al., 2001)

-

Cell Culture: Human airway smooth muscle cells are cultured to sub-confluence and then made quiescent by serum deprivation for 48 hours.

-

Stimulation: The quiescent cells are stimulated with tryptase in the presence or absence of various concentrations of Apc 366. Positive controls include growth factors like platelet-derived growth factor (PDGF).

-

Proliferation Assessment:

-

[3H]Thymidine Incorporation: After 24 hours of stimulation, [3H]thymidine is added to the cells for another 24 hours. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured by scintillation counting.

-

Cell Counting: Cells are treated as described above for 48 hours, and the final cell number is determined using a colorimetric assay (e.g., MTS assay) or by direct cell counting.

-

-

Data Analysis: The effect of Apc 366 is expressed as the percentage inhibition of the tryptase-induced increase in proliferation.

In Vivo Allergic Airway Response in Pigs (Sylvin et al., 2002)

-

Animal Model: Specific pathogen-free pigs are sensitized to the antigen Ascaris suum.

-

Apc 366 Administration: The treatment group receives aerosolized Apc 366 (e.g., 5 mg in 1 mL of water) at specific time points before the allergen challenge (e.g., 60 and 15 minutes prior). The control group receives a vehicle aerosol (water).

-

Allergen Challenge: All pigs are challenged with nebulized Ascaris antigen.

-

Measurement of Airway Response: Airway resistance (Raw) and dynamic lung compliance (Cdyn) are measured before and after the allergen challenge to assess the acute airway response.

-

Biomarker Analysis: Urine samples are collected to measure histamine concentrations as an indicator of mast cell degranulation.

-

Statistical Analysis: The differences in airway mechanics and histamine levels between the Apc 366-treated and control groups are analyzed for statistical significance.

Conclusion

Apc 366 TFA is a valuable research tool that has significantly contributed to our understanding of the role of mast cell tryptase in the pathophysiology of allergic diseases. Its mechanism as a selective, competitive inhibitor of tryptase, leading to the downstream blockade of PAR-2 activation and subsequent inflammatory responses, is well-supported by in vitro and in vivo data. The quantitative data on its inhibitory potency, while showing some variability, confirms its effectiveness. The detailed experimental protocols outlined provide a foundation for further research in this area.

References

- 1. apexbt.com [apexbt.com]

- 2. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. APC 366 | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]

- 6. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

APC 366 TFA: A Technical Guide to a Potent Mast Cell Tryptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

APC 366 TFA is a potent and selective inhibitor of mast cell tryptase, a serine protease released from mast cells upon degranulation. Tryptase has been implicated in the pathophysiology of a range of inflammatory and allergic diseases, including asthma, allergic rhinitis, and fibrotic conditions. By inhibiting tryptase, this compound offers a targeted therapeutic approach to mitigate the downstream effects of mast cell activation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data

The inhibitory potency of this compound against mast cell tryptase has been characterized by its IC50 and Ki values. It is important to note that different studies have reported varying values, likely due to differences in experimental conditions.

| Parameter | Value | Species | Reference |

| IC50 | 1400 ± 240 nM | Human | [1] |

| Ki | 530 nM | Human | [1] |

| Ki | 7.1 µM | Human | [2] |

In Vivo Efficacy of APC 366

| Experimental Model | Species | Treatment Regimen | Key Findings | Reference |

| Allergen-Induced Late-Phase Airway Obstruction | Human (mild atopic asthmatics) | 5 mg inhaled, 3 times daily for 4 days | Significant reduction in the mean area under the curve for the late asthmatic response (LAR) (P =.012) and the mean maximum fall in FEV1 for the LAR (P =.007). | |

| Allergen-Induced Airway and Inflammatory Responses | Allergic Sheep | 9 mg/3 ml H2O by aerosol (0.5 h before, 4 h and 24 h after antigen challenge) | Significantly inhibited the late-phase bronchoconstriction (38 ± 6% over baseline vs. 183 ± 27% in vehicle control, p < 0.05). | [1] |

| Acute Airway Response to Allergen | Ascaris suum-sensitized Pigs | 5 mg in 1 mL water by aerosol (60 min and 15 min before challenge) | Significantly reduced the increase in airway resistance (Raw) from 2.6 ± 0.4 to 4.5 ± 0.7 cmH2O/l/s compared to control (3.3 ± 0.6 to 10.2 ± 2.3 cmH2O/l/s, P < 0.05). | [3] |

| Eosinophil Recruitment | Male BALB/c Mice | 5 mg/kg s.c. | Reduced eosinophil recruitment induced by PAR-2 activating peptide. | [4] |

Mechanism of Action & Signaling Pathway

APC 366 acts as a selective and competitive inhibitor of mast cell tryptase.[1] Tryptase, upon its release, activates Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor expressed on various cell types, including endothelial cells, epithelial cells, smooth muscle cells, and fibroblasts. PAR-2 activation initiates a signaling cascade that contributes to inflammation, bronchoconstriction, and tissue remodeling. APC 366 prevents the cleavage and activation of PAR-2 by tryptase, thereby blocking its downstream effects.

The tryptase/PAR-2 signaling pathway involves the activation of several downstream effectors, including Mitogen-Activated Protein Kinases (MAPKs) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. In fibroblasts, this pathway has been shown to induce proliferation through the upregulation of Cyclooxygenase-2 (COX-2) and subsequent activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Caption: Mechanism of action of this compound in inhibiting the tryptase/PAR-2 signaling pathway.

Experimental Protocols

In Vitro Tryptase Inhibition Assay

Objective: To determine the inhibitory potential (IC50, Ki) of this compound on human mast cell tryptase.

Materials:

-

Purified human mast cell tryptase

-

This compound

-

Tryptase substrate (e.g., N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed concentration of human mast cell tryptase to each well.

-

Add the different concentrations of this compound to the wells containing tryptase. Include a control group with no inhibitor.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the tryptase substrate to each well.

-

Monitor the change in absorbance over time at a wavelength appropriate for the substrate (e.g., 405 nm for p-nitroanilide).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive, or by other kinetic analyses for different inhibition mechanisms.

Caption: Workflow for an in vitro tryptase inhibition assay.

In Vivo Allergen Challenge in Mild Atopic Asthmatics

Objective: To evaluate the efficacy of inhaled this compound in attenuating allergen-induced airway obstruction.

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

Subjects: Mild atopic asthmatic subjects with a demonstrable early and late asthmatic response (EAR and LAR) to a specific allergen.

Protocol:

-

Screening: Subjects undergo a screening visit to confirm eligibility, including allergy testing and a baseline methacholine challenge to assess bronchial hyperresponsiveness.

-

Treatment Period 1: Subjects are randomized to receive either inhaled this compound (e.g., 5 mg) or a matching placebo, administered via a nebulizer three times a day for four consecutive days.

-

Allergen Challenge: On day 4 of the treatment period, subjects undergo an inhaled allergen challenge. The allergen dose is individualized to be the dose that previously caused a 20% fall in FEV1 during the screening phase. FEV1 is measured at regular intervals for up to 8 hours post-challenge to assess the EAR and LAR.

-

Washout Period: A washout period of at least 3 weeks is implemented.

-

Treatment Period 2: Subjects cross over to the alternate treatment (placebo or this compound) and repeat the 4-day treatment and allergen challenge protocol.

-

Data Analysis: The primary endpoints are the area under the curve for the FEV1 from 3 to 8 hours post-challenge (representing the LAR) and the maximum percentage fall in FEV1 during the LAR.

Bile Duct Ligation (BDL)-Induced Hepatic Fibrosis in Rats

Objective: To investigate the anti-fibrotic effects of this compound in a rat model of cholestatic liver injury.

Animals: Male Sprague-Dawley rats.

Protocol:

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the common bile duct.

-

Carefully isolate the common bile duct from the surrounding tissue.

-

Ligate the bile duct in two locations with surgical silk.

-

In some protocols, the bile duct is transected between the two ligatures.

-

For sham-operated control animals, the bile duct is isolated but not ligated.

-

Close the abdominal incision in layers.

-

-

Treatment:

-

Divide the BDL rats into two groups: one receiving vehicle control and the other receiving this compound.

-

Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or subcutaneous injection) starting from the day of surgery for a specified duration (e.g., 2-4 weeks).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

-

Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) and markers of cholestasis (e.g., bilirubin).

-

Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and section. Stain sections with Masson's trichrome or Sirius Red to assess the degree of collagen deposition and fibrosis.

-

Gene and Protein Expression: Analyze the expression of pro-fibrotic markers (e.g., α-SMA, collagen I) in liver tissue using techniques such as qPCR or Western blotting.

-

Caption: Workflow for the bile duct ligation (BDL)-induced hepatic fibrosis model in rats.

Conclusion

This compound is a valuable research tool for investigating the role of mast cell tryptase in various physiological and pathological processes. Its proven efficacy in preclinical models and in a clinical setting for asthma highlights its therapeutic potential. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working with this potent tryptase inhibitor. Further research is warranted to fully elucidate its therapeutic applications and to resolve the discrepancies in its reported inhibitory constants.

References

The Role of APC 366 TFA in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic inflammation is a complex cascade of events orchestrated by various immune cells and mediators. Mast cells, with their potent pro-inflammatory arsenal, are central players in this process. Upon activation, mast cells release a variety of mediators, including tryptase, a serine protease that has emerged as a key driver of the allergic response. APC 366 TFA is an irreversible inhibitor of mast cell tryptase, showing significant promise in preclinical and clinical studies for the amelioration of allergic diseases. This technical guide provides an in-depth overview of the role of this compound in allergic inflammation research, with a focus on its mechanism of action, relevant signaling pathways, and experimental data.

Mechanism of Action: Inhibition of Mast Cell Tryptase and Modulation of PAR2 Signaling

This compound exerts its anti-inflammatory effects by selectively and irreversibly inhibiting mast cell tryptase. Tryptase, released upon mast cell degranulation, contributes to the inflammatory milieu through several mechanisms, a key one being the activation of Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor expressed on a variety of cells involved in the allergic response, including epithelial cells, endothelial cells, smooth muscle cells, and immune cells such as eosinophils and mast cells themselves.

The activation of PAR2 by tryptase initiates a signaling cascade that leads to the release of pro-inflammatory cytokines and chemokines, increased vascular permeability, and the recruitment of inflammatory cells, thereby perpetuating the allergic response. By inhibiting tryptase, this compound effectively blocks the activation of PAR2, thus attenuating these downstream inflammatory events.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in mitigating allergic inflammation has been demonstrated in various preclinical and clinical studies. The following tables summarize the key quantitative findings from these investigations.

| Study Type | Model | Treatment | Parameter Measured | Result | Reference |

| In vivo | Allergic Sheep | APC 366 (9 mg, aerosol) | Allergen-induced late-phase bronchoconstriction (increase in specific lung resistance) | Vehicle: 183 ± 27% over baseline; APC 366: 38 ± 6% over baseline (p < 0.05) | [1] |

| In vivo | Allergic Sheep | APC 366 (9 mg, aerosol) | Allergen-induced early-phase bronchoconstriction (increase in specific lung resistance) | Vehicle: 259 ± 30% over baseline; APC 366: 194 ± 41% over baseline (not statistically significant) | [1] |

| In vivo | Ascaris suum-sensitized pigs | APC 366 (5 mg, aerosol) | Allergen-induced increase in airway resistance (Raw) | Control: 3.3 ± 0.6 to 10.2 ± 2.3 cmH2O/L/s; APC 366: 2.6 ± 0.4 to 4.5 ± 0.7 cmH2O/L/s (p < 0.05) | [2] |

| In vivo | Ascaris suum-sensitized pigs | APC 366 (5 mg, aerosol) | Allergen-induced decrease in dynamic lung compliance (Cdyn) | Significant decrease in control pigs; no significant decrease in APC 366-treated pigs | [2] |

| In vivo | Ascaris suum-sensitized pigs | APC 366 (5 mg, aerosol) | Allergen-induced increase in urine histamine concentration | Markedly reduced in APC 366-treated pigs compared to controls | [2] |

| Clinical Trial | Mild Atopic Asthmatics (n=16) | APC 366 (5 mg, aerosol, 3 times daily for 4 days) | Late Asthmatic Response (LAR) - Area under the curve | Significantly smaller with APC 366 vs. placebo (P = 0.012) | [3] |

| Clinical Trial | Mild Atopic Asthmatics (n=16) | APC 366 (5 mg, aerosol, 3 times daily for 4 days) | Late Asthmatic Response (LAR) - Maximum fall in FEV1 | Significantly smaller with APC 366 vs. placebo (P = 0.007) | [3] |

| Clinical Trial | Mild Atopic Asthmatics (n=16) | APC 366 (5 mg, aerosol, 3 times daily for 4 days) | Early Asthmatic Response (EAR) | Reduced by 18% with APC 366 vs. placebo (not statistically significant) | [3] |

| In vitro | Dispersed human lung cells | APC 366 (10 µM) | Anti-IgE-dependent histamine release | Inhibited by approximately 50% | [4] |

| In vitro | Dispersed human lung cells | Tryptase | Histamine release | Tryptase stimulated a small but significant release of histamine | [4] |

Signaling Pathways

The interaction between mast cell tryptase, PAR2, and downstream signaling molecules is a critical axis in allergic inflammation. This compound intervenes at the initial step of this pathway.

Experimental Protocols

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol describes a common method for inducing an allergic asthma phenotype in mice to test the efficacy of therapeutic agents like this compound.[5][6][7][8][9]

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Appropriate mouse strain (e.g., BALB/c)

Procedure:

-

Sensitization (Day 0): Prepare an emulsion of OVA in Alum. Inject mice intraperitoneally with the OVA/Alum mixture.

-

Booster Sensitization (Day 14): Administer a second intraperitoneal injection of the OVA/Alum emulsion.

-

Treatment: Dissolve this compound in a suitable vehicle. Administer the desired dose via the chosen route (e.g., intraperitoneal, subcutaneous, or aerosol) at a specified time before each allergen challenge.

-

Allergen Challenge (Days 24, 26, 28): Anesthetize the mice and administer an intranasal or intratracheal challenge of OVA dissolved in PBS.

-

Outcome Assessment (24-72 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Assess AHR in response to a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage with PBS.

-

Cell Differentials: Centrifuge the BAL fluid and perform differential cell counts on the cell pellet to quantify eosinophils and other inflammatory cells.

-

Cytokine Analysis: Analyze the supernatant of the BAL fluid for levels of key cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex assay.

-

Histology: Fix and embed the lungs for histological analysis to assess inflammation and mucus production.

-

In Vitro Assay: Tryptase Activity Assay

This protocol outlines a colorimetric method to measure the enzymatic activity of tryptase and assess the inhibitory potential of compounds like this compound.[10][11][12]

Materials:

-

Purified human mast cell tryptase

-

This compound

-

Chromogenic tryptase substrate (e.g., Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride - BAPNA)

-

Assay buffer (e.g., Tris-HCl with heparin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of tryptase in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare a working solution of the chromogenic substrate.

-

-

Inhibitor Incubation:

-

In a 96-well plate, add the assay buffer, the tryptase solution, and the different concentrations of this compound (or vehicle control).

-

Include a no-enzyme control (buffer only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition:

-

Add the chromogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product of BAPNA cleavage) at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance over time) for each well.

-

Determine the percentage of tryptase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

-

Conclusion

This compound represents a targeted therapeutic approach for allergic inflammation by specifically inhibiting mast cell tryptase. The accumulated evidence from in vitro, preclinical, and clinical studies strongly supports the role of tryptase in the pathophysiology of allergic diseases and highlights the potential of this compound as a valuable tool for both research and therapeutic development. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further investigation into the intricate mechanisms of allergic inflammation and the development of novel anti-allergic therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tribioscience.com [tribioscience.com]

- 12. maxanim.com [maxanim.com]

An In-depth Technical Guide to the Pharmacology of Apc 366 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apc 366 trifluoroacetate (TFA) is a potent and selective inhibitor of mast cell tryptase, a serine protease implicated in the pathophysiology of allergic asthma and other inflammatory conditions. This document provides a comprehensive overview of the pharmacology of Apc 366 TFA, including its mechanism of action, in vitro and in vivo effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

Mast cell tryptase is a key mediator released upon mast cell degranulation, playing a significant role in allergic and inflammatory responses.[1] Its enzymatic activity contributes to bronchoconstriction, inflammation, and airway hyperresponsiveness, making it a compelling target for therapeutic intervention in diseases such as asthma.[1][2] Apc 366 is a selective inhibitor of tryptase, and its trifluoroacetate salt form is commonly used in research settings.[2] This guide delves into the core pharmacology of this compound, providing a technical resource for the scientific community.

Mechanism of Action

Apc 366 acts as a selective and competitive inhibitor of mast cell tryptase.[2] Some evidence also suggests that it can act as an irreversible inhibitor.[3] The inhibitory mechanism involves the slow isomerization of the hydroxynaphthyl group of Apc 366, followed by a nucleophilic attack from an amino acid side chain within the tryptase active site. This results in the formation of a stable, nonhydrolyzable covalent adduct between the inhibitor and the enzyme, effectively neutralizing its proteolytic activity.[1]

In Vitro Pharmacology

Tryptase Inhibition

Apc 366 demonstrates potent inhibition of human tryptase. The inhibitory potential of this compound has been quantified through various enzymatic assays.

Table 1: In Vitro Tryptase Inhibition Data for this compound

| Parameter | Value | Species | Reference |

| K_i | 530 nM | Human | [2] |

| IC_50 | 1400 ± 240 nM | Human | [2] |

| K_i | 7.1 µM | Not Specified | [4][5] |

Cellular Effects

Tryptase is known to stimulate the proliferation of airway smooth muscle cells, a key feature of airway remodeling in asthma. This compound effectively counteracts this effect. In one study, this compound reduced tryptase-induced thymidine incorporation in smooth muscle cells by 79%, indicating a significant inhibition of DNA synthesis and cell proliferation.[2]

This compound has been shown to inhibit tryptase-induced histamine release from human tonsil and lung mast cells, suggesting a role in modulating the acute allergic response.[4][5]

In Vivo Pharmacology

Animal Models of Asthma

In a sheep model of allergic asthma, aerosolized administration of this compound demonstrated significant efficacy. It was shown to decrease allergen-induced early and late-phase bronchoconstriction and airway hyperresponsiveness.[2] Specifically, treatment with this compound at a dose of 9 mg/3 ml H₂O significantly inhibited the late-phase response to antigen challenge.[2]

In pigs sensitized to Ascaris suum, this compound treatment markedly decreased the allergen-induced release of histamine into the urine.[2] This was accompanied by a significant reduction in the acute airway response to the allergen challenge.

Human Studies

In a study involving mild atopic asthmatics, inhaled this compound was shown to significantly reduce the late-phase airway obstruction induced by allergen challenge.[6] This provides clinical evidence for the role of mast cell tryptase in the pathophysiology of the late asthmatic response.[6]

Signaling Pathway Modulation

The pharmacological effects of Apc 366 are primarily mediated through the inhibition of the tryptase/Protease-Activated Receptor-2 (PAR-2) signaling pathway. Tryptase is a known activator of PAR-2, a G-protein coupled receptor expressed on various cell types, including smooth muscle cells and neurons.[7][8] Activation of PAR-2 by tryptase initiates a cascade of intracellular events leading to inflammation, cell proliferation, and other pathological responses. By inhibiting tryptase, Apc 366 effectively blocks the activation of this pathway.

Caption: Tryptase/PAR-2 Signaling Pathway and Inhibition by this compound.

The Role of the Trifluoroacetate (TFA) Salt

Apc 366 is often supplied as a trifluoroacetate (TFA) salt, which is a common counterion for synthetic peptides and small molecules. While generally considered biologically inert at typical experimental concentrations, it is important for researchers to be aware of the potential for TFA to have biological effects, particularly at higher concentrations.[9] These effects can include alterations in cell growth and metabolism.[9] Therefore, appropriate vehicle controls are essential in all experiments involving this compound.

Experimental Protocols

In Vitro Tryptase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified tryptase.

Caption: Experimental Workflow for Tryptase Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified human mast cell tryptase in an appropriate assay buffer.

-

Prepare serial dilutions of this compound in the same assay buffer.

-

Prepare a stock solution of a chromogenic or fluorogenic tryptase substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of purified tryptase to each well.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the tryptase substrate to each well.

-

Incubate the plate at 37°C for a defined period.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of tryptase inhibition for each concentration of this compound.

-

Determine the IC_50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the K_i value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Smooth Muscle Cell Proliferation Assay (Thymidine Incorporation)

This protocol outlines the measurement of smooth muscle cell proliferation in response to tryptase and its inhibition by this compound.

Methodology:

-

Cell Culture:

-

Culture human airway smooth muscle cells in appropriate growth medium until they reach sub-confluence.

-

Serum-starve the cells for 24 hours to synchronize their cell cycle.

-

-

Treatment:

-

Treat the cells with tryptase in the presence or absence of varying concentrations of this compound or vehicle control.

-

Include a positive control (e.g., a known mitogen) and a negative control (medium alone).

-

-

Thymidine Incorporation:

-

After a specified incubation period (e.g., 24 hours), add [³H]-thymidine to each well.

-

Incubate for an additional period (e.g., 18 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

-

Harvesting and Measurement:

-

Wash the cells to remove unincorporated [³H]-thymidine.

-

Lyse the cells and harvest the DNA onto filter mats.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) or as a percentage of the control.

-

Determine the effect of this compound on tryptase-induced cell proliferation.

-

In Vivo Asthma Model (Sheep)

This protocol provides a general overview of inducing an asthmatic response in a sheep model and assessing the efficacy of this compound.

Methodology:

-

Sensitization:

-

Sensitize sheep to an allergen (e.g., Ascaris suum extract) through repeated subcutaneous injections.

-

-

Drug Administration:

-

Administer this compound or a placebo via aerosol inhalation at specified time points before and after the allergen challenge.

-

-

Allergen Challenge:

-

Expose the sheep to an aerosolized solution of the allergen to induce an asthmatic response.

-

-

Measurement of Airway Response:

-

Measure specific lung resistance and other parameters of airway function at baseline and at various time points after the allergen challenge to assess the early and late-phase asthmatic responses.

-

-

Data Analysis:

-

Compare the changes in airway function between the this compound-treated and placebo-treated groups to determine the efficacy of the inhibitor.

-

Conclusion

This compound is a well-characterized and potent inhibitor of mast cell tryptase with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its ability to block the tryptase/PAR-2 signaling pathway underscores its potential as a therapeutic agent for asthma and other mast cell-mediated diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and clinical applications of this compound.

References

- 1. Allergenix :: Animal Model [mnhs-teaching1b.med.monash.edu.au]

- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 3. ddl-conference.com [ddl-conference.com]

- 4. Signalling pathways induced by protease-activated receptors and integrins in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tribioscience.com [tribioscience.com]

- 9. PAR2 | Proteinase-activated receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Apc366 TFA: A Technical Guide to the Selective Mast Cell Tryptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Apc366 trifluoroacetate (TFA), a selective inhibitor of mast cell tryptase. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings, offering valuable insights for its application in research and drug development.

Chemical Structure and Properties

Apc366, systematically named N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, is a peptidomimetic compound.[1][2] The trifluoroacetate salt is the commonly supplied form for research purposes.

The chemical identity of Apc366 is defined by its specific stereochemistry and molecular composition, which are crucial for its inhibitory activity against mast cell tryptase.

Table 1: Chemical and Physical Properties of Apc366 TFA

| Property | Value | Reference(s) |

| Synonyms | APC 366 trifluoroacetate, N2-[(1-Hydroxy-2-naphthalenyl)carbonyl]-L-arginyl-L-prolinamide trifluoroacetate | [1][2] |

| Appearance | White to off-white lyophilized powder | [1][2] |

| Molecular Formula | C₂₂H₂₈N₆O₄ (Free Base) C₂₄H₂₉F₃N₆O₆ (TFA Salt) | [1][3] |

| Molecular Weight | 440.50 g/mol (Free Base) 554.52 g/mol (TFA Salt) | [1][3] |

| CAS Number | 158921-85-8 (Free Base) 2421110-28-1 (TFA Salt) | [1][3] |

| Purity | ≥95% to ≥97% (by HPLC) | [1][4] |

| Solubility | Soluble in Ethanol:Water (5 mg/mL in 20% EtOH) | [4] |

| Storage | Store at -20°C, sealed, away from moisture and light | [1][3] |

| Chemical Structure (SMILES) | FC(F)(C(O)=O)F.NC(NCCC--INVALID-LINK--=O)=O)NC(C2=C(O)C3=CC=CC=C3C=C2)=O)=N (for TFA salt) | [1][2] |

Mechanism of Action: Inhibition of the Tryptase/PAR-2 Axis

Apc366 is a selective, competitive, and irreversible inhibitor of mast cell tryptase.[1][5][6] Tryptase is a tetrameric serine protease, the most abundant protein mediator stored in the secretory granules of mast cells.[7] Upon mast cell degranulation during an allergic or inflammatory response, tryptase is released into the extracellular milieu where it exerts its biological effects, primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein-coupled receptor.[1][8]

Apc366 functions by blocking the catalytic site of tryptase, thereby preventing it from cleaving and activating PAR-2. This inhibition disrupts the downstream signaling cascades that lead to key features of allergic and fibrotic diseases.

Quantitative Biological Data

The inhibitory potency of Apc366 has been quantified in various assays. It is important to note a discrepancy in the reported Inhibitor Constant (Ki) values in the literature, which may reflect different experimental conditions or tryptase sources.

Table 2: Inhibitory Activity of Apc366 against Human Tryptase

| Parameter | Value | Reference(s) |

| IC₅₀ | 1400 ± 240 nM | [6] |

| Ki | 7.1 µM | [4][9][10] |

| Ki | 530 nM | [6] |

Note: The significant difference in reported Ki values may be due to variations in assay conditions, such as incubation time and the source of the enzyme. A 2015 study noted that Apc366 lacked high potency, which may favor the higher Ki value.[11]

Table 3: Summary of Key In Vivo & Clinical Findings for Apc366

| Model System/Disease | Dosing Regimen | Key Outcomes | Reference(s) |

| Allergic Asthma (Human) | 5 mg, aerosol inhalation, 3 times/day for 4 days | Significantly reduced the late asthmatic response (LAR) to allergen challenge. No significant effect on the early asthmatic response (EAR) or bronchial hyperresponsiveness. | [12] |

| Allergic Airway Response (Pig) | 5 mg in 1 mL water, aerosol, administered twice before allergen challenge | Significantly reduced the increase in airway resistance (Raw) and prevented the decrease in dynamic lung compliance (Cdyn) following allergen challenge. | [13][14] |

| Hepatic Fibrosis (Rat) | Not specified in abstract | Reduced hepatic fibrosis scores, collagen content, and serum biochemical markers. Decreased expression of PAR-2 and α-smooth muscle actin (α-SMA). | [4][8] |

| Eosinophil Recruitment (Mouse) | 5 mg/kg, subcutaneous injection | Reduced eosinophil recruitment into the pleural cavity induced by a PAR-2 activating peptide. | [3][5] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols where Apc366 has been utilized.

Human Clinical Trial in Allergic Asthma (Krishna MT, et al., 2001)

This study investigated the effect of inhaled Apc366 on allergen-induced airway responses in asthmatic patients.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: 16 mild atopic asthmatics with previously demonstrated early and late asthmatic responses (EAR and LAR) to a specific allergen.

-

Treatment Protocol:

-

Treatment Period: Subjects received either Apc366 (5 mg) or a matching placebo, administered via aerosol inhalation three times daily for four consecutive days.

-

Washout Period: A washout period separated the two treatment arms of the crossover design.

-

Allergen Challenge: On day 4 of each treatment period, subjects underwent an inhaled allergen challenge.

-

Histamine Challenge: On day 5, one hour after the final dose, bronchial hyperresponsiveness (BHR) was assessed via a histamine challenge.

-

-

Primary Endpoints:

-

EAR: Maximum fall in Forced Expiratory Volume in 1 second (FEV₁) within the first 2 hours post-allergen challenge.

-

LAR: Area under the curve for the percent fall in FEV₁ from 3 to 8 hours post-challenge.

-

BHR: The provocative concentration of histamine causing a 20% fall in FEV₁ (PC₂₀).

-

Bile Duct Ligation-Induced Hepatic Fibrosis in Rats (Lu J, et al., 2014)

This preclinical study aimed to determine if tryptase inhibition could prevent the development of liver fibrosis.[8]

-

Animal Model: Male Sprague-Dawley rats.

-

Fibrosis Induction: Hepatic fibrosis was induced by bile duct ligation (BDL), a standard surgical procedure that causes cholestatic liver injury and subsequent fibrosis. A sham-operated group served as a control.

-

Treatment: A cohort of BDL rats was treated with the tryptase inhibitor Apc366.

-

Endpoint Analysis: After the study period, the following parameters were assessed:

-

Histology: Liver tissue was stained (e.g., with Masson's trichrome) to score the degree of fibrosis.

-

Biochemistry: Serum levels of liver enzymes (e.g., ALT, AST) were measured to assess liver damage.

-

Collagen Content: The amount of collagen in the liver tissue was quantified, likely via hydroxyproline assay.

-

Protein Expression: The expression of key fibrotic and signaling markers, including α-smooth muscle actin (α-SMA, a marker of activated hepatic stellate cells) and PAR-2, was determined using techniques like Western blotting or immunohistochemistry.

-

Eosinophil Recruitment in Mice (Matos NA, et al., 2013)

This study investigated the role of the tryptase/PAR-2 axis in recruiting eosinophils, a key event in allergic inflammation.[9]

-

Animal Model: Male BALB/c mice.

-

Inflammatory Challenge: Inflammation was induced by injecting either mast cell tryptase or the PAR-2 activating peptide (SLIGRL-NH₂) into the pleural cavity of the mice.

-

Pharmacological Intervention:

-

To confirm the role of tryptase, mice challenged with the PAR-2 activating peptide were pre-treated with Apc366 (5 mg/kg, s.c.).

-

To confirm the role of PAR-2, mice challenged with tryptase were pre-treated with a PAR-2 antagonist.

-

-

Endpoint Analysis: At 24 or 48 hours post-challenge, the pleural cavity was washed (lavage).

-

Cell Counting: The total number of leukocytes and the specific number of eosinophils in the lavage fluid were determined by cell counting and differential staining (e.g., May-Grünwald-Giemsa).

-

PAR-2 Expression: The expression of PAR-2 on the surface of pleural eosinophils was analyzed by flow cytometry.

-

Conclusion

Apc366 TFA is a valuable research tool for investigating the roles of mast cell tryptase and PAR-2 in various pathophysiological processes. Its ability to selectively inhibit tryptase has been demonstrated in a range of preclinical models of asthma, inflammation, and fibrosis, as well as in a human clinical trial for asthma. The data summarized herein provide a solid foundation for researchers and drug development professionals to design future studies aimed at elucidating the therapeutic potential of tryptase inhibition.

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptase inhibitor APC 366 prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heparin antagonists are potent inhibitors of mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Mast cell tryptase induces eosinophil recruitment in the pleural cavity of mice via proteinase-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. APC 366 | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]

- 11. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Corrigendum to "Tryptase inhibitor APC 366 prevents hepatic fibrosis by inhibiting collagen synthesis induced by tryptase/protease-activated receptor 2 interactions in hepatic stellate cells" [Int. Immunopharmacol. 20 (2014) 352-357] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tryptase, a novel link between allergic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

Apc 366 tfa: A Technical Guide to its Inhibitory Effect on Histamine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Apc 366 tfa on histamine release, with a focus on its mechanism of action as a selective tryptase inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and the study of allergic and inflammatory diseases.

Core Mechanism of Action: Tryptase Inhibition

This compound is a selective and competitive inhibitor of tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Upon mast cell degranulation, tryptase is released along with histamine and other inflammatory mediators.[2] Tryptase itself can act as a signaling molecule, amplifying the inflammatory response by activating other cells, including neighboring mast cells, leading to further degranulation and histamine release.[1][3]

This compound exerts its effect by binding to the active site of tryptase, thereby preventing its enzymatic activity.[1][2] This inhibition disrupts the tryptase-mediated amplification loop of mast cell activation, resulting in a reduction of histamine release.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Constants of this compound against Tryptase

| Parameter | Value | Cell/Enzyme Source | Reference |

| Ki | 530 nM | Human Tryptase | [1] |

| IC50 | 1400 ± 240 nM | Human Tryptase | [1] |

| Ki | 7.1 µM | Mast Cell Tryptase | [4] |

Table 2: In Vitro Inhibition of Histamine Release by this compound

| Cell Type | Stimulus | This compound Concentration | % Inhibition of Histamine Release | Reference |

| Dispersed Human Tonsil Cells | Anti-IgE | Not specified | Significant Inhibition | [3] |

| Dispersed Human Skin Cells | Anti-IgE | 100 µM | Up to 90% | [3] |

| Dispersed Human Skin Cells | Calcium Ionophore A23187 | 100 µM | Up to 90% | [3] |

| Dispersed Human Tonsil Cells | Tryptase | Sufficient to inhibit BAPNA cleavage | Inhibition of tryptase-induced release | [1] |

Table 3: In Vivo Effects of this compound on Allergen-Induced Responses

| Animal Model | Treatment | Effect on Histamine Release | Other Effects | Reference |

| Allergic Pigs | 5 mg aerosolized Apc 366 | Markedly decreased urine histamine elevation | Reduced acute airway resistance increase | [1][5] |

| Allergic Sheep | 9 mg/3 ml aerosolized Apc 366 | Not directly measured | Decreased early and late-phase bronchoconstriction | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on histamine release.

Mast Cell Dispersion from Human Tissue (Tonsil and Skin)

Objective: To obtain a single-cell suspension of mast cells from human tissue for in vitro studies.

Protocol:

-

Finely chop fresh human tonsil or skin tissue into fragments of 0.5 to 2.0 mm³.

-

Wash the tissue fragments twice with Minimum Essential Medium (MEM) containing 2% Fetal Calf Serum (FCS) by centrifugation at 500 x g for 8 minutes at 25°C.

-

Incubate the washed tissue fragments at 37°C in MEM containing 2% FCS, 200 U/ml penicillin, 200 µg/ml streptomycin, 1.5 mg/ml collagenase, and 0.75 mg/ml hyaluronidase.

-

Incubation time for tonsil tissue: 60 minutes.

-

Incubation time for skin tissue: 75 minutes.

-

-

Separate the dispersed cells from the remaining tissue fragments by filtering through nylon gauze (100 µm pore size).

-

Wash the dispersed cells and resuspend them in the appropriate buffer for subsequent experiments.[6]

In Vitro Histamine Release Assay

Objective: To measure the amount of histamine released from dispersed mast cells following stimulation.

Protocol:

-

Pre-incubate the dispersed mast cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.[6]

-

Challenge the cells with a stimulus to induce histamine release. Common stimuli include:

-

Anti-IgE: To cross-link IgE receptors and mimic an allergic response.

-

Calcium Ionophore A23187: To induce a non-receptor-mediated calcium influx and degranulation.

-

Tryptase: To investigate the direct effect of the enzyme on mast cell activation.

-

-

Incubate the cells with the stimulus for a specified time (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold buffer and centrifuging the samples at 500 x g for 10 minutes at 4°C.

-

Collect the supernatant for histamine measurement.

-

To determine the total histamine content, lyse a separate aliquot of cells (e.g., by boiling).

-

Measure the histamine concentration in the supernatants and the cell lysate using a suitable method, such as a glass-fiber-based fluorometric assay or an ELISA.[6]

-

Calculate the percentage of histamine release as: (Histamine in supernatant / Total histamine) x 100.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in tryptase-mediated histamine release and the inhibitory action of this compound.

Caption: Allergen-induced mast cell degranulation and the inhibitory action of this compound.

Caption: Workflow for assessing the effect of this compound on histamine release in vitro.

Caption: Simplified signaling cascade of tryptase-mediated mast cell activation via PAR-2.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]

- 3. Mechanisms of nonimmunological histamine and tryptase release from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of tryptase secretion from human colon mast cells by histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Induction of tryptase and histamine release from human colon mast cells by IgE dependent or independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Apc 366 TFA: A Technical Guide on Ki, IC50, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of Apc 366 trifluoroacetate (TFA), a selective and competitive inhibitor of mast cell tryptase. This document details its inhibitory constants (Ki and IC50), the experimental methodologies used to determine these values, and its role within relevant signaling pathways.

Quantitative Inhibitory Activity

Apc 366 TFA has been characterized as a potent inhibitor of tryptase, a serine protease released from mast cells that plays a significant role in allergic inflammation and asthma.[1] The inhibitory activity of this compound has been quantified through the determination of its Inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50).

| Parameter | Value | Target | Notes |

| Ki | 530 nM | Human Tryptase | Determined after approximately 4 hours of incubation.[1] |

| Ki | 7.1 µM | Mast Cell Tryptase | |

| IC50 | 1400 ± 240 nM | Human Tryptase | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective and competitive inhibitor of tryptase.[1] Tryptase is a key mediator in the inflammatory cascade associated with allergic reactions. Upon activation, mast cells release tryptase, which can then act on various substrates, including Protease-Activated Receptor-2 (PAR-2), leading to downstream inflammatory responses. These responses include the proliferation of smooth muscle cells and the release of histamine.[1] By inhibiting tryptase, this compound effectively blocks these downstream events.

Caption: Signaling pathway of tryptase-mediated inflammation and its inhibition by this compound.

Experimental Protocols

The determination of the Ki and IC50 values for this compound involves standard enzyme inhibition assays. The following provides a generalized workflow for such an experiment.

In Vitro Tryptase Inhibition Assay Workflow

This workflow outlines the key steps in determining the inhibitory potential of this compound against tryptase in a laboratory setting.

Caption: Generalized experimental workflow for determining tryptase inhibition by this compound.

In Vivo Studies

In vivo studies have further demonstrated the efficacy of this compound. For instance, in a sheep model of allergic asthma, administration of this compound was shown to decrease allergen-induced early and late-phase bronchoconstriction and hyperresponsiveness.[1] Similarly, in a porcine model of allergy, treatment with this compound markedly decreased the release of histamine following an allergen challenge.[1] In a study with mild atopic asthmatics, inhaled this compound significantly reduced the magnitude of the antigen-induced late asthmatic response.[2]

Summary

This compound is a well-characterized, selective, and competitive inhibitor of mast cell tryptase with demonstrated efficacy in both in vitro and in vivo models of allergy and inflammation. Its ability to potently inhibit tryptase and subsequently block downstream inflammatory pathways makes it a valuable tool for research in these areas and a potential therapeutic candidate.

References

The Tryptase Inhibitor APC-366 TFA: A Technical Deep Dive into its Role in Asthma Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma, a chronic inflammatory disease of the airways, presents a significant global health burden. The complex pathophysiology involves a cascade of inflammatory cells and mediators, leading to airway hyperresponsiveness (AHR), bronchoconstriction, and airway remodeling. Mast cells, key players in the allergic inflammatory response, release a variety of potent mediators upon activation, including the serine protease tryptase. Tryptase has emerged as a compelling therapeutic target in asthma due to its multifaceted role in driving disease pathology. This technical guide provides an in-depth analysis of APC-366, a selective inhibitor of mast cell tryptase, and its trifluoroacetate (TFA) salt, in the context of asthma pathophysiology. We will delve into the quantitative data from key clinical and preclinical studies, detail the experimental methodologies employed, and visualize the intricate signaling pathways involved.

The Central Role of Mast Cell Tryptase and PAR2 in Asthma

Mast cell tryptase is a tetrameric serine protease stored in the secretory granules of mast cells and released upon degranulation. In the asthmatic airway, tryptase contributes to the inflammatory milieu through several mechanisms. One of its key actions is the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on various airway cells, including smooth muscle cells, epithelial cells, and fibroblasts.

The activation of PAR2 by tryptase initiates a signaling cascade that contributes to hallmark features of asthma, including bronchoconstriction, inflammation, and airway remodeling. This interaction underscores the therapeutic potential of inhibiting tryptase activity as a strategy to mitigate the downstream pathological consequences in asthma.

APC-366: A Selective Tryptase Inhibitor

APC-366 is a selective, competitive inhibitor of mast cell tryptase.[1] Its inhibitory action on tryptase has been investigated in various models of allergic asthma, demonstrating its potential to attenuate key features of the disease. The trifluoroacetate (TFA) salt of APC-366 is a formulation commonly used in preclinical research.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of APC-366 has been evaluated in human clinical trials and in animal models of allergic asthma. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Inhaled APC-366 in Mild Atopic Asthmatics [2]

| Parameter | Placebo | APC-366 (5 mg, TID) | % Reduction vs. Placebo | p-value |

| Late Asthmatic Response (LAR) | ||||

| Area Under the Curve (AUC) for FEV1 (% fall x h) | 18.2 ± 3.5 | 10.1 ± 2.8 | 44.5% | 0.012 |

| Maximum % fall in FEV1 | 19.8 ± 2.4 | 12.9 ± 1.9 | 34.8% | 0.007 |

| Early Asthmatic Response (EAR) | ||||

| Area Under the Curve (AUC) for FEV1 (% fall x h) | 16.1 ± 2.1 | 13.2 ± 1.9 | 18% | Not Significant |

FEV1: Forced Expiratory Volume in 1 second. Data are presented as mean ± SEM.

Table 2: Effect of Aerosolized APC-366 on Allergen-Induced Responses in Allergic Sheep [1][3][4]

| Parameter | Vehicle Control | APC-366 (9 mg total dose) | % Inhibition vs. Control | p-value |

| Early Airway Response | ||||

| Peak Specific Lung Resistance (% increase over baseline) | 259 ± 30 | 194 ± 41 | 25% | Not Significant |

| Late Airway Response | ||||

| Peak Specific Lung Resistance (% increase over baseline) | 183 ± 27 | 38 ± 6 | 79% | < 0.05 |

| Airway Hyperresponsiveness (24h post-allergen) | ||||

| PC400 for Carbachol (breath units) | 12 ± 2 | 25 ± 3 | Blocked | < 0.05 |

PC400: Provocative concentration of carbachol causing a 400% increase in specific lung resistance. Data are presented as mean ± SEM.

Table 3: Effect of Aerosolized APC-366 on Allergen-Induced Acute Airway Response in Sensitized Pigs [5]

| Parameter | Control (Water) | APC-366 (5 mg x 2 doses) | % Reduction vs. Control | p-value |

| Airway Resistance (Raw) | ||||

| Baseline (cmH2O/L/s) | 3.3 ± 0.6 | 2.6 ± 0.4 | - | - |

| Post-Allergen (cmH2O/L/s) | 10.2 ± 2.3 | 4.5 ± 0.7 | 56% | < 0.05 |

| Urine Histamine Concentration | Elevated post-allergen | Markedly reduced | - | - |

Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols for the studies cited above.

Human Clinical Trial with Inhaled APC-366[2]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Sixteen subjects with mild atopic asthma.

-

Intervention: Inhalation of either APC-366 (5 mg) or placebo, administered three times daily for four days.

-

Allergen Challenge: On day 4, subjects underwent an allergen inhalation challenge.

-

Outcome Measures:

-

Early and Late Asthmatic Responses (EAR and LAR): Measured by the fall in Forced Expiratory Volume in 1 second (FEV1) over 8 hours post-allergen challenge. The area under the curve (AUC) for the percent fall in FEV1 was calculated.

-

Airway Hyperresponsiveness (AHR): Assessed by histamine challenge 24 hours after the allergen challenge.

-

Preclinical Study in an Allergic Sheep Model[1][3][4]

-

Animal Model: Allergic sheep naturally sensitized to Ascaris suum antigen.

-

Intervention: Aerosolized administration of APC-366 (total dose of 9 mg, delivered as 3 mg doses at 0.5 hours before, and 4 and 24 hours after antigen challenge) or vehicle control.

-

Allergen Challenge: Inhalation challenge with Ascaris suum antigen.

-

Outcome Measures:

-

Airway Responses: Specific lung resistance (SRL) was measured before and for 8 hours after the antigen challenge to assess the early and late airway responses.

-

Airway Hyperresponsiveness (AHR): Airway responsiveness to carbachol was measured 24 hours after the antigen challenge to determine the provocative concentration of carbachol that caused a 400% increase in SRL (PC400).

-

Preclinical Study in a Sensitized Pig Model[5]

-

Animal Model: Pigs sensitized to Ascaris suum antigen.

-

Intervention: Aerosolized administration of APC-366 (two doses of 5 mg each at 60 and 15 minutes before allergen challenge) or water as a control.

-

Allergen Challenge: Nebulization of Ascaris suum antigen into the airways.

-

Outcome Measures:

-

Airway Mechanics: Airway resistance (Raw) and dynamic lung compliance (Cdyn) were measured.

-

Histamine Release: Histamine concentration in the urine was measured before and after the allergen challenge.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of APC-366 is intrinsically linked to the signaling pathways activated by mast cell tryptase. The following diagrams, generated using the DOT language, illustrate these complex interactions and the workflow of a typical preclinical study.

References

- 1. apexbt.com [apexbt.com]

- 2. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Tryptase inhibitors block allergen-induced airway and inflammatory responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Apc 366 tfa in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), represents a significant therapeutic challenge in a multitude of chronic diseases. This technical guide explores the promising therapeutic potential of Apc 366 tfa, a selective tryptase inhibitor, in the context of fibrosis. Preclinical evidence, primarily from a rat model of bile duct ligation (BDL)-induced hepatic fibrosis, demonstrates that this compound effectively attenuates fibrogenesis. The core mechanism of action involves the inhibition of mast cell tryptase, a serine protease that plays a pivotal role in the activation of Protease-Activated Receptor 2 (PAR-2) on hepatic stellate cells (HSCs). By blocking this interaction, this compound mitigates HSC proliferation and their subsequent synthesis of collagen, a key component of the fibrotic scar. This document provides a comprehensive overview of the underlying signaling pathways, a summary of the preclinical data, detailed experimental methodologies, and a discussion of the future translational prospects of this compound as an anti-fibrotic agent.

Introduction to Fibrosis and the Role of Tryptase

Fibrosis is the result of a dysregulated wound-healing response to chronic tissue injury. It can affect virtually any organ, leading to progressive architectural distortion and organ failure. A central event in the fibrotic process is the activation of resident fibroblasts or fibroblast-like cells, which transdifferentiate into myofibroblasts. These activated cells are the primary source of excessive ECM deposition.

Mast cells, traditionally known for their role in allergic and inflammatory responses, are increasingly recognized as key contributors to fibrotic diseases. Upon activation, mast cells release a variety of potent mediators, including the serine protease tryptase. Elevated levels of tryptase have been implicated in the pathogenesis of fibrosis in various organs, including the liver, lung, and heart. Tryptase exerts its pro-fibrotic effects primarily through the activation of PAR-2, a G-protein coupled receptor expressed on the surface of various cell types, including fibroblasts and hepatic stellate cells.

Mechanism of Action of this compound in Fibrosis

This compound is a potent and selective inhibitor of tryptase. Its therapeutic effect in fibrosis stems from its ability to block the catalytic activity of tryptase, thereby preventing the downstream signaling events that lead to fibroblast activation and collagen production.

The primary mechanism of this compound in hepatic fibrosis is the inhibition of the Tryptase/PAR-2 signaling axis in hepatic stellate cells (HSCs), the primary fibrogenic cell type in the liver. In a healthy liver, HSCs are in a quiescent state. Upon chronic liver injury, they become activated, a process characterized by proliferation and a dramatic increase in the synthesis of ECM components, most notably type I collagen.

Tryptase released from activated mast cells cleaves and activates PAR-2 on the surface of HSCs. This activation triggers a cascade of intracellular signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). The activation of the ERK pathway is a critical step in promoting HSC proliferation and the transcription of pro-fibrotic genes, such as those encoding for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and collagen.

By inhibiting tryptase, this compound effectively prevents the activation of PAR-2, thereby suppressing the downstream MAPK/ERK signaling cascade. This leads to a reduction in HSC activation, proliferation, and collagen synthesis, ultimately ameliorating the fibrotic process.

Signaling Pathway Diagram

Caption: Tryptase/PAR-2 signaling pathway in hepatic fibrosis and the inhibitory action of this compound.

Preclinical Evidence for the Efficacy of this compound in Hepatic Fibrosis

The primary evidence for the anti-fibrotic potential of this compound comes from a preclinical study utilizing a rat model of bile duct ligation (BDL). The BDL model is a well-established experimental paradigm that induces severe cholestatic liver injury and subsequent fibrosis.

Data Summary

While the full quantitative data from the primary study is not publicly available, the published abstract and related literature indicate that treatment with this compound in the BDL rat model resulted in significant improvements in key markers of liver fibrosis and injury. The anticipated results, based on the described mechanism of action, are summarized in the tables below.

Table 1: Effect of this compound on Histological and Biochemical Markers of Hepatic Fibrosis

| Parameter | BDL Control Group | BDL + this compound Group | Expected Outcome |

| Hepatic Fibrosis Score | Markedly Increased | Significantly Reduced | Attenuation of liver tissue scarring |

| Hepatic Hydroxyproline Content (µg/g liver) | Markedly Increased | Significantly Reduced | Decrease in total collagen deposition |

| α-SMA Positive Area (%) | Markedly Increased | Significantly Reduced | Reduction in activated HSCs |

Table 2: Effect of this compound on Serum Biochemical Parameters of Liver Injury

| Parameter | BDL Control Group | BDL + this compound Group | Expected Outcome |

| Alanine Aminotransferase (ALT) (U/L) | Markedly Elevated | Significantly Reduced | Amelioration of hepatocellular injury |

| Aspartate Aminotransferase (AST) (U/L) | Markedly Elevated | Significantly Reduced | Amelioration of hepatocellular injury |

Experimental Protocols

The following section outlines a representative experimental protocol for inducing hepatic fibrosis via bile duct ligation in rats and for the administration of this compound, based on standard methodologies in the field.

Bile Duct Ligation (BDL) Induced Hepatic Fibrosis Model in Rats

Objective: To induce cholestatic liver injury and fibrosis in rats.

Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

Surgical Procedure:

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

-

Perform a midline laparotomy to expose the common bile duct.

-

Carefully isolate the common bile duct from the surrounding tissue.

-

Ligate the bile duct in two locations using a non-absorbable suture (e.g., 4-0 silk).

-

Cut the bile duct between the two ligatures.

-

Close the abdominal incision in layers.

-

Provide post-operative care, including analgesics and monitoring for recovery.

-

A sham-operated control group should undergo the same surgical procedure without the ligation and transection of the bile duct.

Timeline: Significant fibrosis typically develops within 2 to 4 weeks following the BDL procedure.

Administration of this compound

Objective: To evaluate the therapeutic efficacy of this compound on BDL-induced hepatic fibrosis.

Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline).

Dosing and Administration:

-

Dosage: The optimal dosage would need to be determined through dose-ranging studies. Based on other preclinical studies with tryptase inhibitors, a dose in the range of 1-10 mg/kg could be a starting point.

-

Route of Administration: Administration can be via intraperitoneal (i.p.) injection or oral gavage.

-

Frequency: Dosing is typically performed once or twice daily.

-

Duration: Treatment should commence either prophylactically (at the time of BDL surgery) or therapeutically (after fibrosis has been established) and continue for the duration of the study (e.g., 2-4 weeks).

Experimental Groups:

-

Sham-operated + Vehicle

-

BDL + Vehicle

-

BDL + this compound (low dose)

-

BDL + this compound (high dose)

Experimental Workflow Diagram

Caption: Workflow for evaluating the therapeutic effect of this compound in a BDL-induced rat model of hepatic fibrosis.

Clinical Development and Future Perspectives

To date, a comprehensive search of the clinical trial literature has not revealed any registered clinical trials specifically investigating the efficacy of this compound for the treatment of fibrosis in humans. While the preclinical data in hepatic fibrosis is promising, further studies are warranted to validate these findings in other models of fibrosis and to assess the safety and tolerability of this compound in a clinical setting.

The targeted inhibition of tryptase represents a novel and potentially valuable therapeutic strategy for a range of fibrotic diseases. The specificity of this compound for tryptase may offer a favorable safety profile compared to broader-acting anti-inflammatory or anti-fibrotic agents. Future research should focus on:

-